molecular formula C7H8O2 B14736248 4-Oxatricyclo[3.2.1.02,7]octan-3-one CAS No. 5649-99-0

4-Oxatricyclo[3.2.1.02,7]octan-3-one

Cat. No.: B14736248
CAS No.: 5649-99-0
M. Wt: 124.14 g/mol
InChI Key: LQAMGYDMXVYDFX-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 4-Oxatricyclo[3.2.1.02,7]octan-3-one can be achieved through several synthetic routes. One efficient method involves the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the preparation of enantiomerically pure compounds. Industrial production methods typically involve similar catalytic processes under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Oxatricyclo[3.2.1.02,7]octan-3-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace the oxygen atom in the compound.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Oxatricyclo[3.2.1.02,7]octan-3-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure makes it useful in studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Oxatricyclo[3.2.1.02,7]octan-3-one exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved in these interactions are complex and depend on the specific biological or chemical context.

Comparison with Similar Compounds

4-Oxatricyclo[3.2.1.02,7]octan-3-one can be compared with other similar tricyclic compounds, such as:

    8-Oxabicyclo[3.2.1]octane: This compound has a similar tricyclic structure but lacks the ketone functional group.

    11-Oxatricyclo[5.2.1.02,6]undecane: Another tricyclic compound with different ring sizes and functional groups.

The uniqueness of this compound lies in its specific ring structure and the presence of an oxygen atom, which imparts distinct chemical and physical properties .

Properties

CAS No.

5649-99-0

Molecular Formula

C7H8O2

Molecular Weight

124.14 g/mol

IUPAC Name

4-oxatricyclo[3.2.1.02,7]octan-3-one

InChI

InChI=1S/C7H8O2/c8-7-6-4-1-3(9-7)2-5(4)6/h3-6H,1-2H2

InChI Key

LQAMGYDMXVYDFX-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3C1C3C(=O)O2

Origin of Product

United States

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